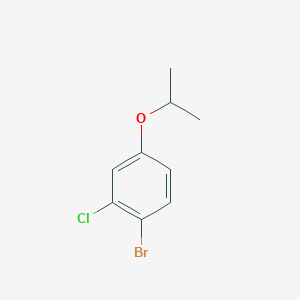

1-Bromo-2-chloro-4-isopropoxybenzene

Vue d'ensemble

Description

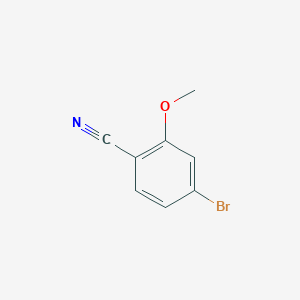

1-Bromo-2-chloro-4-isopropoxybenzene is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

End-Quenching in Polymer Synthesis

One significant application of halogenated alkoxybenzenes, closely related to 1-Bromo-2-chloro-4-isopropoxybenzene, is in the end-quenching of polyisobutylene polymerizations. Research by Morgan, Martínez-Castro, and Storey (2010) demonstrates the use of alkoxybenzenes for direct chain-end functionalization in TiCl4-catalyzed quasiliving polymerizations. This process is crucial for synthesizing polymers with specific end-group functionalities, enhancing their utility in various industrial applications (Morgan, N. Martínez-Castro, & R. Storey, 2010).

Structural Determinants in Chemical Compounds

Another study by Pigge, Vangala, and Swenson (2006) focuses on the structural determinants in halogenated compounds, indicating the importance of halogen bonding in defining the structural attributes of chemical entities. Although not directly related to this compound, the insights from this study can be extrapolated to understand how halogen substituents influence molecular architecture and reactivity (F. Pigge, V.R. Vangala, & D. Swenson, 2006).

Inhibitors for SARS-CoV-2

El Idrissi et al. (2021) investigated the chemical reactivity of halogenated vinylbenzenes in [3+2] cycloaddition reactions, highlighting their potential as Mpro-SARS-CoV-2 inhibitors. This study illustrates the broader application of halogenated compounds, including this compound, in medicinal chemistry and as potential pharmaceutical agents (M. El Idrissi et al., 2021).

Environmental and Safety Applications

The study of halogenated phenols' thermal degradation, including compounds similar to this compound, is critical for understanding the formation of hazardous byproducts like dioxins and furans. Research by Evans and Dellinger (2006) sheds light on the conditions under which these toxic compounds are formed, emphasizing the environmental and safety considerations when handling or disposing of such chemicals (Catherine S. Evans & B. Dellinger, 2006).

Safety and Hazards

The safety information for 1-Bromo-2-chloro-4-isopropoxybenzene indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Mécanisme D'action

Target of Action

1-Bromo-2-chloro-4-isopropoxybenzene is a chemical compound used as an intermediate in organic syntheses . The primary targets of this compound are the molecules it interacts with during these syntheses.

Mode of Action

The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound undergoes transmetalation, a reaction where an organometallic compound transfers a ligand to another metal .

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway involving this compound. It’s a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This pathway is crucial in the synthesis of various organic compounds.

Pharmacokinetics

These properties are often influenced by factors such as the compound’s molecular weight, solubility, and stability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling process . This leads to the synthesis of various organic compounds, contributing to diverse chemical reactions and products.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s slightly soluble in water , which can affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry, and well-ventilated place to maintain its stability .

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQWLZQIHOTRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288926 | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-46-9 | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)